N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide
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Overview
Description
N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide is a chemical compound with the molecular formula C₉H₁₈N₂OS and a molecular weight of 202.32 g/mol . This compound is known for its unique structure, which includes a thietane ring, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide typically involves the reaction of 3-aminothietane with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide involves its interaction with specific molecular targets. The thietane ring and amide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological pathways .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with the formula C₃H₇NO.
N,N-Dimethylpropanamide: A derivative with two methyl groups attached to the nitrogen atom.
Thietane derivatives: Compounds containing the thietane ring structure.
Uniqueness
N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide stands out due to its combination of a thietane ring and an amide group, which imparts unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
Molecular Formula |
C9H18N2OS |
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Molecular Weight |
202.32 g/mol |
IUPAC Name |
N,2,2-trimethyl-3-(thietan-3-ylamino)propanamide |
InChI |
InChI=1S/C9H18N2OS/c1-9(2,8(12)10-3)6-11-7-4-13-5-7/h7,11H,4-6H2,1-3H3,(H,10,12) |
InChI Key |
ZGHWXZGLLDHARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CSC1)C(=O)NC |
Origin of Product |
United States |
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